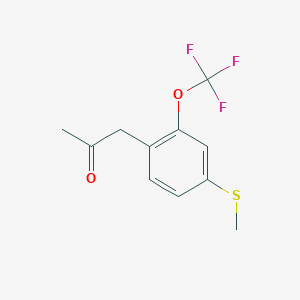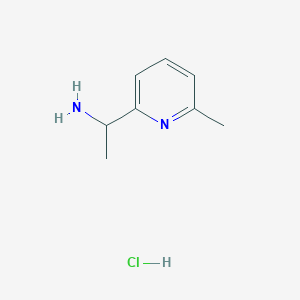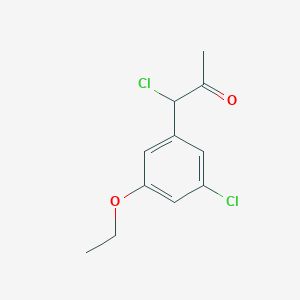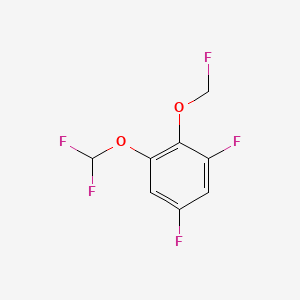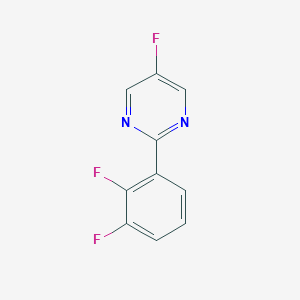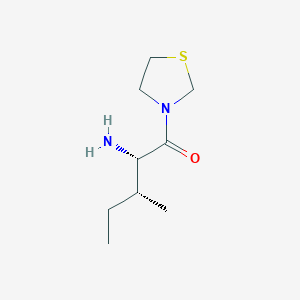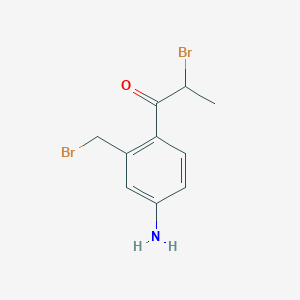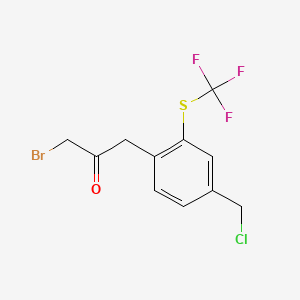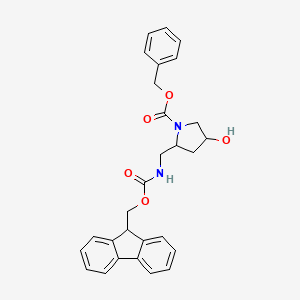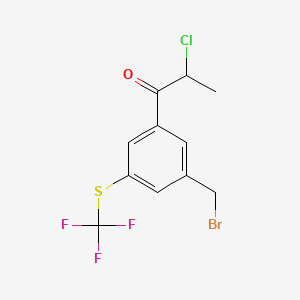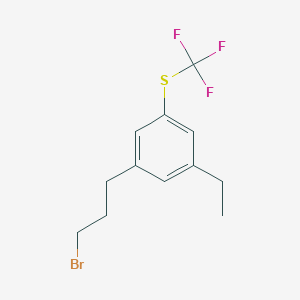
Ethyl (S)-piperidine-3-carboxylate tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-piperidine-3-carboxylate tartrate is a chemical compound that belongs to the class of piperidine carboxylates. It is often used in various scientific research applications due to its unique chemical properties. The compound is known for its potential use in the synthesis of other complex molecules and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-piperidine-3-carboxylate tartrate typically involves the esterification of (S)-piperidine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl (S)-piperidine-3-carboxylate tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-piperidine-3-carboxylic acid.
Reduction: Formation of (S)-piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Ethyl (S)-piperidine-3-carboxylate tartrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (S)-piperidine-3-carboxylate tartrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways.
相似化合物的比较
Ethyl (S)-piperidine-3-carboxylate tartrate can be compared with other similar compounds, such as:
Ethyl ®-piperidine-3-carboxylate: The enantiomer of the compound, which may have different biological activities.
Methyl (S)-piperidine-3-carboxylate: A similar ester with a methyl group instead of an ethyl group.
Ethyl (S)-pyrrolidine-3-carboxylate: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tartrate group, which can influence its reactivity and interactions in various chemical and biological systems.
属性
分子式 |
C12H21NO8 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;/m0./s1 |
InChI 键 |
HHPGQKZOPPDLNH-FJXQXJEOSA-N |
手性 SMILES |
CCOC(=O)[C@H]1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


